

GSK3368715 preclinical data in solid tumors

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

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An In-Depth Technical Guide to the Preclinical Data of GSK3368715 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also identified as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation, a process frequently dysregulated in various cancers.[1][3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on both histone and non-histone substrates.[1][3] This inhibition disrupts critical cellular processes, including gene expression, RNA metabolism, DNA damage response, and key signaling pathways, leading to anti-proliferative effects in a broad spectrum of cancer models.[1][2][4]

While GSK3368715 demonstrated anti-cancer activity in preclinical studies, its clinical development was halted.[3][5] A Phase 1 study in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement at lower doses and a lack of significant clinical efficacy.[5] Despite this, the preclinical data for GSK3368715 provide a valuable foundation for understanding the therapeutic potential of targeting Type I PRMTs in oncology.[1]

Quantitative Data Presentation

The preclinical efficacy of GSK3368715 has been quantified through various biochemical and cell-based assays, as well as in vivo tumor models.

Table 1: Biochemical Inhibitory Activity of GSK3368715 against Type I PRMTs

Target PRMT	IC50 (nM)	Apparent K _i (K _i ^{app}) (nM)
PRMT1	3.1[6][7]	1.5[8]
PRMT3	48[6][7]	N/A
PRMT4 (CARM1)	1148[6][7]	N/A
PRMT6	5.7[6][7]	N/A
PRMT8	1.7[6][7]	81[8]

Table 2: In Vitro Anti-Proliferative Activity of GSK3368715

Cell Lines	Key Findings
Panel of 249 Cancer Cell Lines	Showed ≥50% growth inhibition in the majority of cell lines, representing 12 different tumor types.[7]
Solid Tumor Cell Lines	Cytostatic responses were observed in the majority of solid tumors tested.[3]
MTAP-deficient Pancreatic Cancer Cells	Deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) was associated with a cytotoxic response.[3][9]

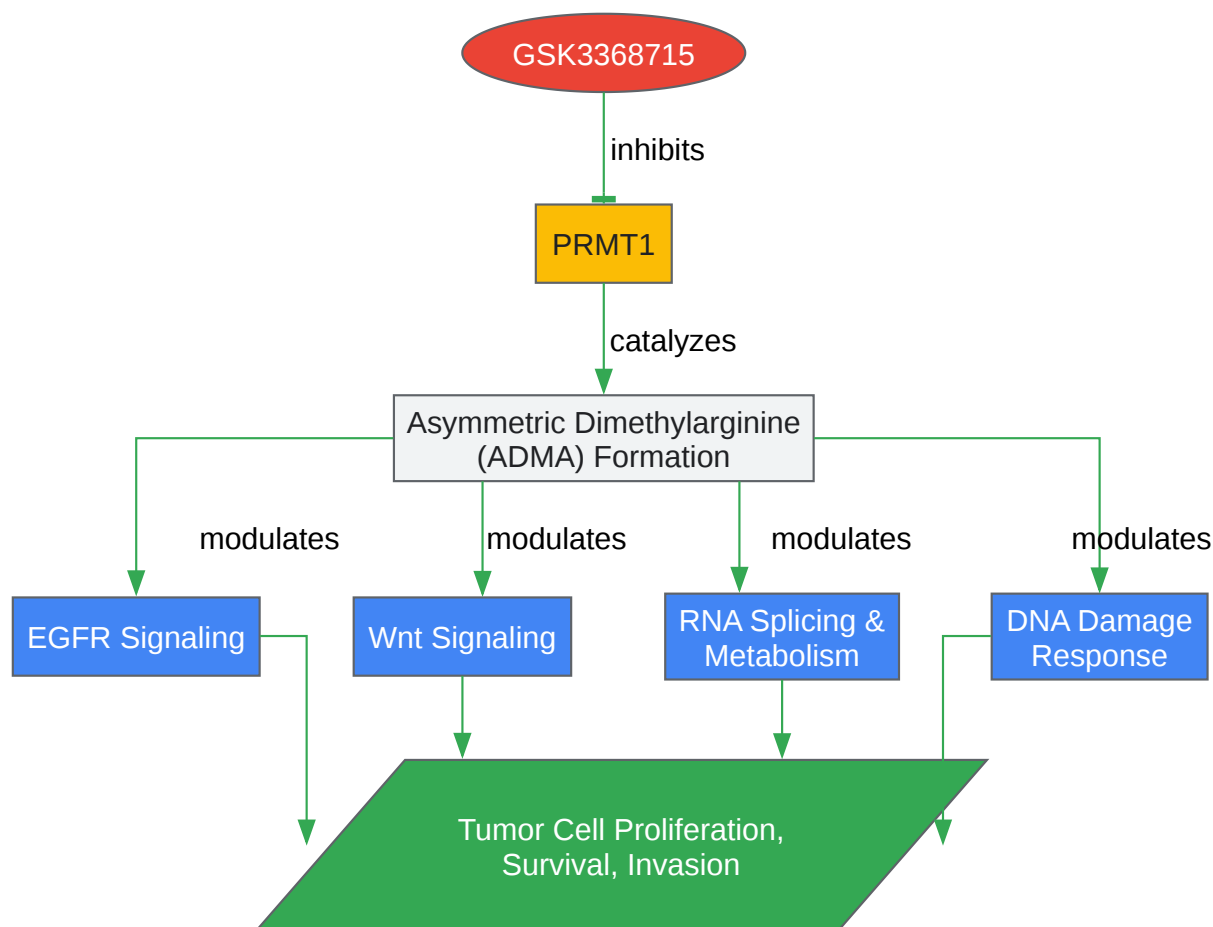
Table 3: In Vivo Anti-Tumor Efficacy of GSK3368715 in Xenograft Models

Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Pancreatic Cancer	BxPC-3	150 mg/kg, oral, once daily	78% tumor growth inhibition. [1] [7]
Pancreatic Cancer	BxPC-3	300 mg/kg, oral, once daily	97% tumor growth inhibition. [7]
Diffuse Large B-Cell Lymphoma	Toledo	75 mg/kg, oral, once daily	Resulted in tumor regression. [1]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

GSK3368715 inhibits Type I PRMTs, which are responsible for asymmetric dimethylarginine (ADMA) formation on substrate proteins. This inhibition leads to a global decrease in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[\[3\]](#)[\[8\]](#) The disruption of this methylation balance impacts several oncogenic signaling pathways.



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Caption: GSK3368715 inhibits PRMT1, disrupting downstream signaling.

General Workflow for In Vivo Xenograft Studies

Preclinical evaluation of GSK3368715 in solid tumors typically follows a standardized xenograft model workflow to assess anti-tumor efficacy.



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Caption: Standard experimental workflow for in vivo xenograft models.

Experimental Protocols

In Vitro Radiometric PRMT Inhibition Assay

This biochemical assay is used to determine the IC₅₀ value of GSK3368715 against specific PRMT enzymes.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[6]
- **Inhibitor Addition:** Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[6]
- **Incubation:** The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[6]
- **Reaction Termination:** The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[6]
- **Detection:** The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[6]
- **Data Analysis:** The percent inhibition for each GSK3368715 concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

In Vitro Cell Proliferation Assay (In-Cell Western)

This assay measures the anti-proliferative effects of GSK3368715 on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., RKO cells) are seeded in 384-well plates and allowed to adhere.[\[8\]](#)
- **Compound Treatment:** Cells are treated with a serial dilution of GSK3368715 (e.g., 0.03 nM to 29.3 μ M) or a DMSO vehicle control.[\[8\]](#)
- **Incubation:** Plates are incubated for 3 days at 37°C in 5% CO₂.[\[8\]](#)
- **Fixation and Permeabilization:** Cells are fixed with ice-cold methanol for 30 minutes at room temperature.[\[8\]](#)
- **Blocking and Staining:** After washing with PBS, cells are incubated with a blocking buffer, followed by primary antibodies for cellular targets and normalization, and then fluorescently-labeled secondary antibodies.
- **Data Acquisition:** The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with cell number.

In Vivo BxPC-3 Pancreatic Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of GSK3368715 in a solid tumor context.

- **Cell Culture and Implantation:** BxPC-3 human pancreatic adenocarcinoma cells are cultured in appropriate media. 5×10^6 cells, mixed with Matrigel, are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[\[1\]](#)
- **Tumor Growth and Randomization:** Mice are monitored for tumor growth. When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and control groups.[\[1\]](#)
- **Drug Administration:** GSK3368715 is administered orally once daily at specified doses (e.g., 150 mg/kg). The control group receives a vehicle control (e.g., 0.5% methylcellulose).[\[1\]](#)

- Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2)/2$.^[1]
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and may be used for pharmacodynamic analysis. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.^[1]

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